1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(methoxymethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3O/c1-5-3-6(7)8-9(5)4-10-2/h3H,4H2,1-2H3,(H2,7,8) |
InChI Key |
WNRGNFKPGSJRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 5-Methylpyrazole-3-amine
- Cyclization of hydrazine derivatives with methyl β-dicarbonyl compounds yields 5-methylpyrazole-3-amine.
Step 2: Bromination at the 5-Position
- Using tribromooxyphosphorus or NBS, selectively brominate the 5-position to obtain 5-bromo-1-methylpyrazole-3-amine.
Step 3: Introduction of the Methoxymethyl Group
- React the amino group at N-3 with chloromethyl methyl ether in the presence of potassium carbonate in dichloromethane at room temperature, forming the N-methoxymethyl derivative.
Step 4: Purification
- Purify via silica gel chromatography or preparative HPLC, ensuring high purity and yield.
Reaction Data and Optimization
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine + β-dicarbonyl | Reflux, acidic/basic | 70-85% | Controlled temperature |
| Bromination | Tribromooxyphosphorus | 0–25°C | 60-75% | Avoid over-bromination |
| MOM installation | Chloromethyl methyl ether + base | Room temp | 65-80% | Use inert atmosphere |
| Purification | Silica gel chromatography | Standard protocols | As high as 80% | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its biological effects.
Comparison with Similar Compounds
Molecular and Structural Characteristics
The table below compares key structural and physical properties of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine with similar pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |
|---|---|---|---|---|
| 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine | C7H13N3O | 155.2 | 1: CH2OCH3; 5: CH3; 3: NH2 | Moderate solubility in polar solvents, reactive NH2 site |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine [7] | C10H11N3 | 173.219 | 1: CH3; 3: Ph; 5: NH2 | Lower solubility due to bulky phenyl group |
| 1-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine [9] | C8H15N3O | 169.22 | 1: C2H5; 5: CH2OCH3; 3: NH2 | Higher lipophilicity due to ethyl chain |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [14] | C5H6F3N3 | 165.12 | 1: CH3; 5: CF3; 3: NH2 | Electron-withdrawing CF3 group reduces basicity |
| 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine [6] | C12H15N3 | 201.27 | 1: CH2CH2Ph; 5: CH3; 3: NH2 | High steric hindrance, limited reactivity |
Research Findings and Trends
Solubility vs. Lipophilicity : The methoxymethyl group in the target compound improves aqueous solubility compared to phenyl () or phenylethyl () analogs. However, ethyl-substituted derivatives () exhibit higher lipophilicity, favoring membrane permeability in drug design .
Electronic Effects : Trifluoromethyl groups () reduce the basicity of the amine, altering reactivity in catalytic or binding interactions .
Steric Considerations : Bulky substituents (e.g., 1-phenylethyl in ) limit access to the amine group, reducing its utility in reactions requiring nucleophilic attack .
Biological Activity
1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxymethyl group and an amine functional group, which contribute to its potential as a pharmacophore in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular structure of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine can be described by the following properties:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 170.18 g/mol
- Functional Groups : Methoxymethyl (–OCHCH–), Amine (–NH)
The biological activity of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets, leading to various physiological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Cellular Pathway Modulation : It may influence signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through various assays. It appears to inhibit the production of pro-inflammatory cytokines and may reduce edema in animal models, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
Studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves cell cycle arrest and modulation of apoptosis-related proteins.
Study on Anticancer Efficacy
A notable study investigated the effects of 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin. The combination resulted in enhanced apoptotic activity compared to either agent alone, indicating a synergistic effect that warrants further exploration for clinical applications .
Inhibition of Enzymatic Activity
In another research effort, the compound was assessed for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in oxidative stress and inflammation. The findings revealed moderate inhibitory activity, suggesting potential therapeutic implications for conditions like gout and other inflammatory disorders .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
